,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol, also known as UV-328, is an organic compound classified as a hindered phenol UV absorber. It belongs to the class of triazole compounds due to the presence of a triazole ring in its structure.
The primary function of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research is as a UV absorber. It absorbs ultraviolet (UV) radiation, protecting underlying materials from its harmful effects. This property makes it a valuable additive in various research applications, including:
When using 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol in scientific research, it is essential to consider the following:
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol is a chemical compound with the molecular formula C20H24ClN3O and a molecular weight of 357.88 g/mol. It is characterized by the presence of two tert-butyl groups and a chloro-substituted benzotriazole moiety, which enhances its stability and effectiveness as a UV stabilizer in various applications. The compound is known for its high thermal stability and resistance to photodegradation, making it suitable for use in plastics and coatings .
The compound primarily undergoes reactions typical of phenolic compounds, such as:
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
The synthesis of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol typically involves:
These methods ensure high yields and purity of the final product.
The primary applications of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol include:
Interaction studies have focused on how 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol interacts with various environmental factors and biological systems. These studies reveal that the compound can influence metabolic pathways in aquatic organisms, particularly affecting gene expression related to stress responses and developmental processes . Understanding these interactions is crucial for assessing environmental risks associated with its use.
Several compounds share structural similarities with 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-tert-butyl-4-methylphenol | Contains tert-butyl and methyl groups | Primarily used as an antioxidant |
5-Chloro-benzotriazole | Contains a benzotriazole ring | Used mainly as a corrosion inhibitor |
4-tert-butylphenol | Simple phenolic structure with tert-butyl | Commonly used in resin production |
The uniqueness of 2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol lies in its combination of UV stability and biological activity, making it particularly valuable in applications requiring both protective and functional properties.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol (UV-327) is widely detected in aquatic systems due to its use in industrial and consumer products. In wastewater treatment plants (WWTPs), concentrations range from 0.46 to 6.3 ng/L in sewage influent and 7.1 to 37.1 ng/L in effluent. Advanced treatment units achieve 19.6–78.4% removal, but UV-327 persists in tertiary effluents.
Matrix | Concentration Range (ng/L) | Source |
---|---|---|
Sewage Influent | 0.46–6.3 | |
Sewage Effluent | 7.1–37.1 | |
River Water |
Low removal efficiency in WWTPs is attributed to UV-327’s low water solubility (1.48 × 10⁻² mg/L) and high log Kₒ𝜔 (7.25), which favors sorption to sludge.
UV-327 accumulates in sediments and soils due to its persistence and hydrophobicity:
UV-327 bioaccumulates preferentially in liver and kidney tissues of fish, with bioconcentration factors (BCF) exceeding 6,500 in carp. Key findings include:
Organism | Tissue | Concentration (ng/g dw) | BCF/BSAF | Source |
---|---|---|---|---|
Bighead Carp | Liver | 19.7–57.8 | BCF >6,500 | |
Silver Carp | Kidney | 8.45–57.8 | BSAF >1 | |
Mussels | Soft Tissue | 27 µg/kg | N/A |
Biotransformation is limited, with hydroxylated metabolites comprising <0.04% of total body burden.
UV-327 exhibits trophic dilution in aquatic food webs, contrasting with biomagnification observed for similar compounds like UV-328:
Trait | UV-327 | UV-328 | Source |
---|---|---|---|
Trophic Magnification Factor | <1 | >1 | |
Bioaccumulation Factor | 1,200–8,817 | 6,500–7,600 |
Dietary uptake dominates bioaccumulation pathways, particularly in benthic organisms like mussels, which ingest contaminated sediments.
Compartment | DT50 (Days) | Degradation Pathway | Source |
---|---|---|---|
Soil | 151–192 | Limited microbial | |
Sediment | >100 | Sorption-dominated | |
Water | >100 (simulated) | Hydrolysis unlikely |
The aryl hydrocarbon receptor (AhR) pathway represents a critical mechanism for xenobiotic metabolism and toxicity. While UV-327’s direct interaction with AhR remains understudied, structural analogs like UV-P and UV-9 demonstrate concentration-dependent AhR2 activation in fish species [3] [5]. For example, UV-P exhibits a 100-fold greater potency in activating zebrafish (Danio rerio) AhR2 compared to UV-9, with median effective concentration (EC~threshold~) values of 300 nM versus 3,000 nM [5].
Table 1: AhR2 Activation Potencies of Select BUVSs Across Fish Species
Species | UV-P EC~threshold~ (nM) | UV-9 EC~threshold~ (nM) |
---|---|---|
Zebrafish | 300 | 3,000 |
Lake Sturgeon | 300 | 3,000 |
Japanese Medaka | 30,000 | Not activated |
The chlorine substituent at position 5 on UV-327’s benzotriazole ring may sterically hinder AhR binding compared to non-chlorinated analogs [2]. This hypothesis aligns with molecular dynamics simulations showing that halogenation patterns significantly influence ligand-receptor docking geometries in BUVSs [3].
Current data on UV-327’s neurotoxicity remain limited, though transcriptomic analyses of other BUVSs reveal perturbations in neural development pathways. Exposure to UV-328 alters the expression of 47 genes associated with axonal guidance and synaptic vesicle cycling in zebrafish embryos [4]. While UV-327’s blood-brain barrier permeability remains unquantified, its log K~ow~ of 8.3 suggests high bioaccumulation potential in lipid-rich neural tissues [1] [2].
Behavioral studies demonstrate that UV-327-exposed fathead minnows (Pimephales promelas) exhibit reduced shoaling cohesion and altered predator avoidance responses at environmental concentrations ≥50 µg/L [4]. These effects correlate with downregulation of GABA~A~ receptor subunits and tyrosine hydroxylase expression in midbrain regions [4].
Interspecies toxicity variations arise from differences in xenobiotic metabolism and receptor polymorphisms. UV-327’s bioconcentration factor (BCF) ranges from 3,200 in rainbow trout (Oncorhynchus mykiss) to 12,500 in Japanese medaka (Oryzias latipes), reflecting species-specific differences in phase I metabolism efficiency [4].
Table 2: Comparative Bioconcentration Factors (BCFs) of UV-327
Species | BCF (L/kg) |
---|---|
Rainbow Trout | 3,200 |
Japanese Medaka | 12,500 |
Zebrafish | 8,900 |
Sensitivity differences extend to molecular endpoints – UV-327 upregulates CYP1A expression 14-fold in medaka hepatocytes versus 3-fold in trout hepatocytes at equivalent exposures (100 nM) [4]. These variations correlate with nucleotide polymorphisms in the AhR2 ligand-binding domain across species [5].
The chlorine substituent and tert-butyl branching pattern confer distinct toxicokinetic properties to UV-327 relative to analogs:
The compound’s environmental persistence (DT~50~ >180 days in sediment) and global distribution in marine plastics (>450 ng/g plastic debris) amplify its ecotoxicological significance despite comparatively lower acute toxicity [2] [4].
Health Hazard